molecular formula C8H10Cl2N2 B2521986 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine CAS No. 1239842-34-2

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine

Cat. No.: B2521986
CAS No.: 1239842-34-2
M. Wt: 205.08
InChI Key: NSEUTEVJLKUCNM-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the pyrimidine ring, making it a chlorinated and methylated derivative of pyrimidine.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine followed by the introduction of the 2-chloroethyl group. One common method includes the reaction of 2,6-dimethylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 4-chloro-2,6-dimethylpyrimidine. This intermediate is then reacted with 2-chloroethyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas under high pressure.

Major Products Formed:

  • Substituted pyrimidines with various functional groups replacing the chlorine atoms.
  • Oxidized derivatives with aldehyde or carboxylic acid groups.
  • Reduced pyrimidine derivatives with altered ring structures.

Scientific Research Applications

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

    4-Chloro-5-(2-chloroethyl)-6-phenylpyrimidine: Similar structure with a phenyl group instead of methyl groups.

    2,4,5-Trichloro-6-(2-chloroethyl)pyrimidine: Contains an additional chlorine atom.

    4-Chloro-5-(2-chloroethyl)-2-methylpyrimidine: Lacks one methyl group compared to the target compound.

Uniqueness: 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-5-7(3-4-9)8(10)12-6(2)11-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEUTEVJLKUCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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